molecular formula C19H22N2OS B11651112 (4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione

(4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione

Cat. No.: B11651112
M. Wt: 326.5 g/mol
InChI Key: JERFSNBUZIQBCL-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZENECARBOTHIOYL)-4-(2-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzene carbothioyl group and a methylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-(2-METHYLPHENYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxybenzene Carbothioyl Group: This step involves the reaction of the piperazine derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylphenyl Group: The final step involves the reaction of the intermediate compound with 2-methylphenyl isocyanate under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYBENZENECARBOTHIOYL)-4-(2-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-METHOXYBENZENECARBOTHIOYL)-4-(2-METHYLPHENYL)PIPERAZINE has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-(2-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-METHOXYBENZENECARBOTHIOYL)-4-(2-METHYLPHENYL)PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-(4-Chlorobenzenecarbothioyl)-4-(2-Methylphenyl)Piperazine: Similar structure but with a chlorine atom instead of a methoxy group, which may result in different chemical and biological properties.

    1-(4-Methoxybenzenecarbothioyl)-4-Phenylpiperazine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and interactions with molecular targets.

The uniqueness of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-(2-METHYLPHENYL)PIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanethione

InChI

InChI=1S/C19H22N2OS/c1-15-5-3-4-6-18(15)20-11-13-21(14-12-20)19(23)16-7-9-17(22-2)10-8-16/h3-10H,11-14H2,1-2H3

InChI Key

JERFSNBUZIQBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OC

Origin of Product

United States

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